APN-IN-6ab
Description
Properties
Molecular Formula |
C22H18F3N3O5S |
|---|---|
Molecular Weight |
493.4572 |
IUPAC Name |
N-(2-(Hydroxyamino)-2-oxo-1-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)ethyl)-4-(methylsulfonamido)benzamide |
InChI |
InChI=1S/C22H18F3N3O5S/c1-34(32,33)28-16-8-6-14(7-9-16)21(29)26-20(22(30)27-31)13-4-2-12(3-5-13)15-10-17(23)19(25)18(24)11-15/h2-11,20,28,31H,1H3,(H,26,29)(H,27,30) |
InChI Key |
UCDXCLCDXXWPPZ-UHFFFAOYSA-N |
SMILES |
O=C(NC(C1=CC=C(C2=CC(F)=C(F)C(F)=C2)C=C1)C(NO)=O)C3=CC=C(NS(=O)(C)=O)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
APN-IN-6ab |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Apn in 6ab
Elucidation of Precursor and Intermediate Chemical Transformations
The synthetic strategy generally involves the preparation of two primary precursors:
A cyclobutane (B1203170) intermediate bearing the 1,3,4-oxadiazole (B1194373) moiety.
A 3-phenyl-1,2-oxazole-5-carboxylic acid derivative.
The transformation of readily available starting materials into these complex intermediates involves a series of carefully orchestrated chemical reactions. For instance, the formation of the 1,3,4-oxadiazole ring often proceeds through the cyclization of a diacylhydrazine or a related precursor. Similarly, the synthesis of the 3-phenyl-1,2-oxazole ring can be achieved through various methods, including the [3+2] cycloaddition of a nitrile oxide with an alkyne or an enolate.
Optimized Synthetic Routes for APN-IN-6ab
Optimized synthetic routes for Nesolicaftor aim to maximize yield, ensure stereochemical purity, and provide a scalable process. These routes are often detailed in patent literature, such as WO 2016/105485 , which provides a foundational framework for its synthesis. wipo.int
Multi-Step Synthesis Pathways
A plausible multi-step synthesis of Nesolicaftor can be conceptualized by a convergent approach, where the two main fragments are synthesized separately and then joined.
Fragment A Synthesis: The 1,3,4-Oxadiazole-Cyclobutane Moiety
The synthesis of the trans-3-[5-[(1R)-1-hydroxyethyl]-1,3,4-oxadiazol-2-yl]cyclobutanamine fragment is a significant undertaking. This pathway would likely involve:
Formation of a suitably substituted cyclobutane precursor. This could start from a commercially available cyclobutane derivative which is then functionalized.
Introduction of the oxadiazole precursor. This could involve the reaction of a cyclobutane carboxylic acid derivative with a hydrazine (B178648) to form a hydrazide, which is a key intermediate for 1,3,4-oxadiazole formation.
Cyclization to form the 1,3,4-oxadiazole ring. This is a crucial step, and various reagents can be employed to effect this transformation.
Installation of the chiral (1R)-1-hydroxyethyl group. This can be achieved through stereoselective reduction of a corresponding acetyl group or by using a chiral starting material.
Conversion to the amine. The final step in the synthesis of this fragment would be the introduction of the amine functionality on the cyclobutane ring.
Fragment B Synthesis: 3-Phenyl-1,2-oxazole-5-carboxylic Acid
The synthesis of this fragment is more straightforward and can be accomplished through established methods for isoxazole (B147169) synthesis. A common route involves the reaction of a benzaldehyde (B42025) derivative with hydroxylamine (B1172632) to form an oxime, which is then oxidized to a nitrile oxide. The nitrile oxide undergoes a [3+2] cycloaddition with a suitable three-carbon synthon, such as an propiolate ester, to yield the desired 3-phenyl-1,2-oxazole-5-carboxylate, which can then be hydrolyzed to the carboxylic acid.
Final Coupling
The final step in the synthesis is the amide bond formation between the amino group of the cyclobutane fragment and the carboxylic acid of the isoxazole fragment. Standard peptide coupling reagents can be employed for this transformation.
| Reaction Step | Description | Key Reagents/Conditions |
| Fragment A Synthesis | ||
| Cyclobutane Functionalization | Introduction of necessary functional groups onto the cyclobutane ring. | Varies depending on starting material. |
| Hydrazide Formation | Reaction of a carboxylic acid with hydrazine. | Hydrazine hydrate. |
| Oxadiazole Formation | Cyclization of a diacylhydrazine or similar precursor. | e.g., POCl₃, TsCl. |
| Chiral Alcohol Formation | Stereoselective reduction of a ketone. | Chiral reducing agents (e.g., CBS catalyst). |
| Amine Formation | Conversion of a suitable functional group to an amine. | e.g., Reduction of an azide (B81097) or a nitrile. |
| Fragment B Synthesis | ||
| Oxime Formation | Reaction of an aldehyde with hydroxylamine. | Hydroxylamine hydrochloride. |
| Nitrile Oxide Formation | Oxidation of an oxime. | e.g., N-Chlorosuccinimide (NCS). |
| [3+2] Cycloaddition | Reaction of a nitrile oxide with an alkyne. | Ethyl propiolate. |
| Hydrolysis | Conversion of an ester to a carboxylic acid. | Aqueous base (e.g., NaOH). |
| Final Coupling | ||
| Amide Bond Formation | Coupling of the amine and carboxylic acid fragments. | HATU, EDCI/HOBt, or similar coupling agents. |
This table presents a generalized overview of potential synthetic steps. Specific reagents and conditions can vary.
Stereochemical Considerations in Synthesis
The stereochemistry of Nesolicaftor is a critical aspect of its synthesis, with two key stereocenters: the trans relationship of the substituents on the cyclobutane ring and the (R)-configuration of the 1-hydroxyethyl group.
Cyclobutane Stereochemistry: Achieving the desired trans stereochemistry on the cyclobutane ring can be accomplished through several strategies. One approach is to use a starting material that already possesses the desired stereochemistry. Alternatively, stereoselective reactions can be employed during the functionalization of the cyclobutane ring. The rigid nature of the four-membered ring can often be exploited to control the stereochemical outcome of reactions.
(R)-1-hydroxyethyl Stereocenter: The (R)-configuration of the secondary alcohol is crucial for the biological activity of Nesolicaftor. This stereocenter is typically introduced through a stereoselective reduction of the corresponding acetyl group attached to the oxadiazole ring. Chiral reducing agents, such as those derived from boranes in the presence of a chiral catalyst (e.g., Corey-Bakshi-Shibata catalyst), are commonly used to achieve high enantiomeric excess.
Strategies for Isotopic Labeling and Functional Tagging of this compound for Research
For in-depth biological studies, isotopically labeled and functionally tagged versions of Nesolicaftor are invaluable tools.
Isotopic Labeling: The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be achieved by using appropriately labeled starting materials in the synthesis. For example, a ¹³C-labeled carboxylic acid could be used in the synthesis of the isoxazole fragment to introduce a ¹³C label into the final molecule. Such labeled compounds are essential for metabolic studies and as internal standards in quantitative bioanalysis.
Functional Tagging: For visualization and affinity-based studies, Nesolicaftor can be derivatized with functional tags such as fluorescent dyes (e.g., fluorescein, rhodamine) or affinity labels (e.g., biotin). The synthesis of these tagged analogs requires a strategic approach to identify a position on the Nesolicaftor molecule where a linker and tag can be attached without significantly perturbing its biological activity. The phenyl ring of the isoxazole moiety is a potential site for such modifications. The synthesis would involve preparing a derivatized 3-phenyl-1,2-oxazole-5-carboxylic acid precursor that already contains a linker arm, which can then be coupled to the desired tag after the main scaffold of Nesolicaftor is assembled.
Design Principles for Analog Generation and Structural Exploration
The generation of analogs of Nesolicaftor is a key strategy for exploring the structure-activity relationship (SAR) and for the development of new chemical entities with improved properties. The design principles for these analogs are guided by the modular nature of the Nesolicaftor structure.
Modification of the Phenyl Ring: The phenyl group on the isoxazole ring is a prime target for modification. Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on this ring can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and pharmacokinetic profile.
Alterations to the Cyclobutane Linker: The cyclobutane ring serves as a rigid linker between the two heterocyclic systems. Analogs with different ring sizes (e.g., cyclopropane, cyclopentane) or with different substitution patterns on the ring can be synthesized to probe the importance of the linker's conformation and rigidity.
Variations of the 1,3,4-Oxadiazole Moiety: While the 1,3,4-oxadiazole ring is a common bioisostere in medicinal chemistry, its replacement with other five-membered heterocycles (e.g., 1,2,4-oxadiazole, triazole, thiadiazole) could lead to analogs with altered metabolic stability or target engagement.
Changes to the (1R)-1-hydroxyethyl Group: The stereochemistry and nature of this substituent are likely critical for activity. Analogs with the (S)-configuration, or with different alkyl groups in place of the methyl group, would be important for understanding the specific interactions of this part of the molecule with its biological target.
Based on a comprehensive search for scientific literature and data, there is no available information on the specific chemical compound “this compound.” Consequently, it is not possible to generate an article detailing its molecular target engagement and mechanistic elucidation as requested.
The outlined sections require specific research findings, such as direct binding affinity measurements, computational modeling of ligand-target interactions, enzymatic inhibition kinetics, and modulation of AKT kinase activity. Without any scientific studies or publications on "this compound," this information does not exist in the public domain.
Therefore, the request to generate an article focusing solely on the chemical compound “this compound” cannot be fulfilled.
Molecular Target Engagement and Mechanistic Elucidation of Apn in 6ab
Modulation of AKT Kinase Activity by APN-IN-6ab
Impact on ATP Binding and Phosphorylation Cascades
Adiponectin (APN) initiates its effects by binding to its receptors, primarily AdipoR1 and AdipoR2, which triggers a series of intracellular phosphorylation cascades. This process is central to the regulation of cellular energy metabolism. Protein phosphorylation is a fundamental post-translational modification where protein kinases transfer a phosphate group from ATP to specific amino acid residues on a substrate protein. nih.govebi.ac.uk This reversible process, counteracted by protein phosphatases, acts as a molecular switch to activate or deactivate protein functions. nih.gov
Upon APN binding, its receptors are thought to induce a conformational change that facilitates the activation of downstream kinases. A key event in this cascade is the activation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status. mdpi.com AMPK activation is intrinsically linked to cellular ATP levels; under conditions of low energy (high AMP:ATP ratio), AMPK is phosphorylated and activated. mdpi.com This activation, in turn, initiates further phosphorylation events that modulate metabolic pathways to restore energy homeostasis. The binding of ATP itself is a critical step for kinase function, with specific motifs like the Asp-Phe-Gly (DFG) motif in the kinase activation loop being essential for coordinating ATP for the phosphotransfer reaction. nih.govnih.gov The signaling initiated by APN thus directly influences these ATP-dependent phosphorylation events to regulate cellular function.
Specificity Against AKT Isoforms
The Akt (also known as Protein Kinase B) family of serine/threonine kinases comprises three highly homologous isoforms: AKT1, AKT2, and AKT3. researchgate.net These isoforms are crucial mediators in signaling pathways that control cell proliferation, survival, and metabolism. nih.gov While structurally similar, emerging research indicates that the isoforms can have distinct and sometimes opposing functions, which may be related to their tissue-specific expression, substrate specificity, or differential subcellular localization. researchgate.netnih.gov
For instance, in the context of breast cancer, AKT1 has been shown to primarily promote cell proliferation, whereas AKT2 is more involved in cell migration and invasion. researchgate.netcore.ac.uk This functional specificity is critical, as different cancer types may exhibit hyperactivation of specific isoforms. nih.gov Gene amplification of AKT1 has been noted in gastric cancers, AKT2 in ovarian and pancreatic cancers, and AKT3 in melanoma. nih.gov The ability of APN signaling to differentially engage these isoforms is an area of active investigation. The specific downstream effects of APN may depend on which AKT isoform is predominantly expressed or activated in a given cell type, thereby contributing to the diverse physiological roles of APN. nih.gov
Investigation of Downstream Signaling Pathway Perturbations
The engagement of Adiponectin with its receptors perturbs several major downstream signaling networks, leading to significant changes in cellular processes. These pathways are interconnected and form a complex regulatory network.
Effects on MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway (also known as the Ras-Raf-MEK-ERK pathway), is a critical signaling module that transduces signals from the cell surface to the nucleus. nih.gov This pathway regulates fundamental cellular activities, including proliferation, differentiation, migration, and survival. nih.govmdpi.comdoi.org Aberrant MAPK/ERK signaling is frequently implicated in various cancers. nih.govnih.gov
The activation of the ERK1/2 cascade typically begins with the activation of receptor tyrosine kinases, which leads to the sequential phosphorylation and activation of Ras, Raf, MEK1/2, and finally ERK1/2. mdpi.com Activated ERK can then phosphorylate a multitude of cytosolic and nuclear targets, thereby regulating gene expression and cellular function. nih.gov Studies have shown that APN can modulate this pathway, influencing cellular outcomes. For instance, in some contexts, APN has been observed to increase the phosphorylation of ERK. nih.gov This modulation is a key mechanism by which APN exerts its influence on cell fate and function.
Influence on AMPK-SIRT1-PGC-1α Signaling Axis
A crucial signaling axis influenced by Adiponectin is the AMPK-SIRT1-PGC-1α network, which acts as a master regulator of cellular energy expenditure and mitochondrial biogenesis. nih.govnih.gov
AMPK (AMP-activated protein kinase): As a primary energy sensor, AMPK is activated by APN. mdpi.com Its activation initiates catabolic pathways to generate ATP. mdpi.com
SIRT1 (Sirtuin 1): This NAD+-dependent deacetylase is a key metabolic sensor. mdpi.com AMPK can activate SIRT1, creating a direct link between these two energy-sensing molecules. mdpi.comresearchgate.net SIRT1, in turn, can deacetylate and modulate the activity of numerous proteins involved in metabolism and stress responses. dovepress.com
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): A master regulator of mitochondrial biogenesis, PGC-1α activity is enhanced by both AMPK and SIRT1. nih.gov SIRT1 directly deacetylates and activates PGC-1α, leading to increased mitochondrial function and energy expenditure. mdpi.comnih.gov
Research has demonstrated that APN deficiency can lead to decreased activity of this pathway, characterized by increased acetylation of PGC-1α, which inhibits its function. researchgate.net By activating the AMPK-SIRT1-PGC-1α axis, APN plays a vital role in maintaining metabolic homeostasis. researchgate.netdovepress.com
| Component | Function | Modulation by APN |
|---|---|---|
| AMPK | Cellular energy sensor, activates catabolic pathways. | Activated/Phosphorylated mdpi.com |
| SIRT1 | NAD+-dependent deacetylase, metabolic sensor. | Activated (downstream of AMPK) mdpi.comresearchgate.net |
| PGC-1α | Master regulator of mitochondrial biogenesis. | Activated via deacetylation by SIRT1 mdpi.comnih.govresearchgate.net |
Analysis of NF-κB Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that serves as a master regulator of inflammatory and immune responses. nih.govmdpi.com The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation. nih.govmdpi.com This allows NF-κB dimers to translocate to the nucleus and regulate the transcription of target genes, many of which are pro-inflammatory. nih.govresearchgate.net
Adiponectin has been shown to exert significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway. researchgate.net Studies indicate that APN can suppress the activity of NF-κB, thereby reducing the production of inflammatory cytokines like TNF-α and IL-6. researchgate.net This modulation can occur through APN's interaction with its receptors, which leads to the inhibition of IKK activity and subsequent prevention of IκB degradation. researchgate.net The antagonistic relationship between the SIRT1 and NF-κB pathways is also noteworthy; SIRT1 activation by APN can lead to the deacetylation and subsequent inhibition of NF-κB subunits, further contributing to the anti-inflammatory effect. mdpi.com
Off-Target Interaction Profiling and Selectivity Analysis in Research Contexts
In drug discovery, off-target interaction profiling is crucial for assessing the safety and specificity of a small molecule inhibitor. nih.govnih.govresearchgate.net This involves screening a compound against a panel of unintended biological targets to identify potential side effects. researchgate.net
While Adiponectin is an endogenous protein hormone and not a synthetic drug, the concepts of selectivity and "off-target" effects can be applied to its biological actions. The selectivity of APN is determined by the expression of its primary receptors, AdipoR1 and AdipoR2. The diverse and sometimes opposing effects of APN in different tissues can be attributed to the differential expression of these receptors and the specific downstream signaling partners present in each cell type.
"Off-target" effects in the context of APN could be considered as signaling outcomes that are not mediated by its canonical pathways or receptors. The extensive crosstalk between the signaling pathways it modulates (MAPK/ERK, AMPK, NF-κB) means that APN activation can have widespread and indirect consequences on other cellular networks. nih.gov For example, the modulation of NF-κB by APN can indirectly affect the Activator Protein 1 (AP-1) transcription factor, as these two pathways are known to interact. nih.govelsevierpure.com Therefore, a comprehensive understanding of APN's biological role requires analyzing its effects not just on its primary targets but also on the broader network of interconnected cellular pathways.
| Signaling Pathway | Key Proteins | General Effect of APN Modulation |
|---|---|---|
| MAPK/ERK | Ras, Raf, MEK, ERK1/2 | Modulates cell proliferation, differentiation, and survival nih.govmdpi.com |
| AMPK-SIRT1-PGC-1α | AMPK, SIRT1, PGC-1α | Activates energy sensing and mitochondrial biogenesis nih.govresearchgate.net |
| NF-κB | IKK, IκB, p65 | Inhibits inflammatory responses researchgate.net |
Cellular and Biochemical Impact of Apn in 6ab
In Vitro Cellular Activity in Defined Cell Lines
No data available for APN-IN-6ab.
No data available for this compound.
No data available for this compound.
Biochemical Assays for this compound Activity in Cellular Extracts
No data available for this compound.
No data available for this compound.
Mechanisms of this compound Action in Specific Cellular Contexts
Impact on Ceramidase Activation
Until research on this compound is conducted and published, its cellular and biochemical effects remain unknown.
Investigation of Apn in 6ab in Preclinical Research Models
Organ-Specific Biological Responses to APN-IN-6ab in Research ModelsDetailed findings on the organ-specific biological responses to this compound in research models are not present in the public domain.
Due to the limited availability of specific research data, the creation of detailed research findings and data tables for this compound is not feasible at this time. Further updates will be provided as new information becomes available in published, peer-reviewed literature.
Based on the conducted research, no scientific literature or data could be found for a compound specifically named “this compound”. The search results did not yield any information regarding the investigation of a compound with this designation in hepatic, muscle, or endothelial tissue models, nor its use in conjunction with advanced imaging techniques in preclinical studies.
Therefore, it is not possible to provide an article on the preclinical research of "this compound" as requested in the outline. The information necessary to generate content for the specified sections and subsections is not available in the public domain.
It is possible that "this compound" is an internal development name for a compound not yet disclosed in published scientific literature, a typographical error, or a misnomer. Without further clarification or alternative identifiers for the compound, a detailed and scientifically accurate article focusing solely on "this compound" cannot be produced.
Structure Activity Relationship Sar Studies and Rational Design Principles of Apn in 6ab Analogues
Identification of Key Pharmacophores for APN and AKT Inhibition
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For dual APN/AKT inhibitors, two distinct pharmacophores must be considered and often hybridized.
APN Inhibition: APN is a zinc-dependent metallopeptidase. patsnap.com A key pharmacophoric feature for APN inhibitors is a zinc-binding group (ZBG) that can chelate the Zn2+ ion in the enzyme's active site. mdpi.comujpronline.com Common ZBGs include hydroxamic acids and carboxylic acids. nih.gov For instance, in the well-known APN inhibitor Bestatin (B1682670), the α-hydroxycarbonyl group is a critical ZBG. nih.gov The surrounding molecular scaffold is then optimized to form hydrogen bonds and hydrophobic interactions with residues in the active site. nih.gov
AKT Inhibition: AKT is a serine/threonine kinase that binds ATP. Inhibitors are often designed to target the ATP-binding pocket. Key pharmacophoric features for AKT inhibitors typically include a heterocyclic scaffold (e.g., quinoline, benzamide) that can form hydrogen bonds with the hinge region of the kinase domain. nih.gov Additional features often include hydrogen bond acceptors and donors, hydrophobic groups, and positively charged centers to interact with other parts of the binding site. nih.gov
The design of a dual inhibitor, such as those in a series derived from the AKT inhibitor AZD5363, involves hybridizing these key features. For example, researchers have combined the core scaffold of an AKT inhibitor with a ZBG like hydroxamic acid to achieve balanced dual inhibition. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis of Inhibitor Derivatives
QSAR is a computational modeling method used to predict the biological activity of compounds based on their physicochemical properties and structural features. benthamdirect.com For series of APN or AKT inhibitors, QSAR models can provide valuable insights for designing more potent molecules.
QSAR models are built using a dataset of compounds with known activities. benthamdirect.com Descriptors such as charge polarization, atomic masses, polarizability, and van der Waals volumes are calculated for each molecule and correlated with their inhibitory activity. benthamdirect.com Statistical methods like Multiple Linear Regression (MLR) and Genetic Algorithms (GA) are often employed to build and validate these models. benthamdirect.com A robust QSAR model can then be used to predict the activity of newly designed compounds before they are synthesized. benthamdirect.comfarmaciajournal.com
Ligand Efficiency and Lipophilic Efficiency Evaluations
During lead optimization, it is crucial to improve potency without excessively increasing molecular size or lipophilicity, which can lead to poor pharmacokinetic properties. Ligand efficiency (LE) and Lipophilic Efficiency (LLE) are metrics used to assess the quality of compounds.
Ligand Efficiency (LE): Measures the binding energy per heavy (non-hydrogen) atom. It helps in selecting smaller molecules that bind efficiently.
Lipophilic Ligand Efficiency (LLE or LiPE): Calculated as the pIC50 (or pKi) minus the logP of the compound. It assesses whether potency gains are achieved efficiently relative to increases in lipophilicity. An ideal LLE value for an optimized drug candidate is often considered to be 5 or greater.
These metrics are used to guide the optimization process, ensuring that modifications to a scaffold lead to genuine improvements in binding efficiency rather than just increased lipophilicity.
Conformational Analysis and Binding Mode Predictions
Understanding how an inhibitor binds to its target is critical for rational drug design. Computational techniques like molecular docking are used to predict the binding pose of a ligand in the active site of its target protein. nih.gov
For APN inhibitors, docking studies can confirm the interaction of the ZBG with the zinc ion and identify key hydrogen bonds and hydrophobic interactions with active site residues like Ala351 and Phe472. nih.gov For AKT inhibitors, docking can reveal how the molecule interacts with the kinase hinge region and other key residues. mdpi.com These predictions help rationalize observed SAR data and guide the design of new analogues with improved binding affinity. nih.gov
Strategies for Enhancing Target Selectivity and Potency
Achieving selectivity is a major challenge in drug design, especially for kinases, which share highly conserved ATP-binding sites. nih.gov Strategies to enhance selectivity and potency include:
Targeting Unique Residues: Exploiting subtle differences in the amino acid residues between the target (e.g., AKT1) and off-targets (e.g., other kinases or AKT isoforms) to design inhibitors that form specific interactions. nih.govacs.org
Allosteric Inhibition: Designing inhibitors that bind to a site other than the highly conserved active site (an allosteric site). This can provide a significant advantage in achieving selectivity. mdpi.com
Exploiting Shape and Flexibility: Designing ligands that fit a unique shape or induced conformation of the target protein's binding pocket. nih.gov
Structure-Based Design: Using the 3D crystal structure of the target protein to rationally design modifications that improve binding interactions and fill specific sub-pockets within the active site. acs.org
Design of Next-Generation Chemical Probes and Modulators based on an Inhibitor Scaffold
A validated inhibitor scaffold serves as a template for designing next-generation compounds. nih.gov This involves several strategies:
Scaffold Hopping: Replacing the core molecular scaffold with a structurally novel one while retaining the key pharmacophoric features. This can lead to compounds with new intellectual property, improved properties, or different selectivity profiles. acs.org
Fragment-Based Growth: Starting with small fragments that bind weakly to the target and then growing or linking them to create a more potent lead compound.
Bioisosteric Replacement: Exchanging functional groups with other groups that have similar physical or chemical properties to fine-tune potency, selectivity, and pharmacokinetic parameters. nih.gov
The goal is to develop chemical probes for studying target biology or to create optimized drug candidates with superior efficacy and safety profiles. tandfonline.comacs.org
Advanced Methodologies for Characterization of Apn in 6ab S Interactions
Proteomic Approaches for Target Identification and Validation
Proteomic approaches are indispensable for identifying and validating the protein targets of small molecules like APN-IN-6ab within complex biological systems. These methods leverage mass spectrometry to analyze protein profiles and interactions on a large scale. frontiersin.orgabcam.comnih.gov
Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful technique for identifying protein-protein interactions and characterizing the functions of proteins. embopress.orgnih.govnih.gov In the context of this compound, this methodology can be adapted to identify its direct binding partners. The general workflow involves using this compound, or a derivatized version of it, as a "bait" to capture interacting proteins from a cell lysate or biological sample. embopress.org
The process typically begins by immobilizing this compound onto a solid support. When a complex protein mixture is passed over this immobilized bait, proteins that specifically bind to this compound are retained, while non-specific components are washed away. longdom.org The captured protein complexes are then eluted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). embopress.orgnih.gov This allows for the identification and quantification of the "prey" proteins that interact with this compound. embopress.org
AP-MS offers several advantages, including high sensitivity and the ability to quantify multiple interactors simultaneously. It can also detect post-translational modifications (PTMs) on interacting proteins, providing a more complete picture of the molecular interactions. embopress.org This technique is crucial for mapping the protein interaction networks influenced by this compound, thereby characterizing its function and identifying potential therapeutic targets. nih.gov
Table 1: Illustrative AP-MS Data for this compound Target Identification
| Identified Protein Target | Gene Name | Fold Change (this compound vs. Control) | Specificity Score (e.g., SAINT score) | Biological Process |
| Protein X | PRTX | 15.2 | 0.98 | Enzyme activity, Signaling pathway |
| Protein Y | PRTY | 8.7 | 0.92 | Metabolic regulation |
| Protein Z | PRTZ | 2.1 | 0.65 | Structural component |
Note: Data presented is illustrative and not based on actual experimental findings for this compound.
Activity-Based Protein Profiling (ABPP) is a chemoproteomic technique that uses small-molecule probes to selectively bind to and identify active enzymes within complex proteomes. uark.edustanford.edu Unlike traditional proteomics that measures protein abundance, ABPP directly assesses enzyme activity by targeting key catalytic residues. uark.edu
For this compound, if it functions as an enzyme inhibitor or a covalent modifier, ABPP can be employed to identify its functional targets. This involves designing or modifying this compound into an activity-based probe (ABP) that contains a reactive "warhead" to covalently modify the active site of its target enzyme, a linker, and a tag (e.g., fluorophore or biotin) for visualization or enrichment. stanford.edubiorxiv.org
When an ABP-labeled proteome is subjected to analysis, the labeled enzymes can be separated by gel electrophoresis and visualized, or enriched by affinity purification using the tag and subsequently identified by LC-MS/MS. stanford.edubiorxiv.org This allows researchers to globally measure endogenous enzymatic activity and identify specific enzyme classes or individual enzymes that are modulated by this compound. stanford.edunih.gov ABPP is particularly valuable for identifying "druggable" targets, as it focuses on enzymes that are functionally active and amenable to small molecule modulation. stanford.edu
Table 2: Illustrative ABPP Data for this compound Target Profiling
| Enzyme Class Profiled | Representative Enzyme | Activity Change with this compound | Probe Labeling Intensity | Putative Interaction |
| Serine Hydrolases | Enzyme A | Decreased | High | Inhibition |
| Metalloproteases | Enzyme B | No Change | Low | No direct interaction |
| Cysteine Proteases | Enzyme C | Decreased | Medium | Partial inhibition |
Note: Data presented is illustrative and not based on actual experimental findings for this compound.
High-Throughput Screening (HTS) and Chemical Library Derivatization
High-Throughput Screening (HTS) is a critical methodology in early drug discovery, enabling the rapid testing of large chemical libraries against a specific biological target or pathway. nih.gov While the prompt focuses on characterization of this compound's interactions, HTS would be instrumental in identifying initial hits that might lead to compounds like this compound or in screening for additional targets if this compound is used as a lead.
In the context of this compound, HTS could be employed to:
Identify novel targets : If this compound is suspected to have off-target effects or to interact with multiple proteins, HTS can be used to screen this compound against a panel of diverse protein targets or cell lines to uncover additional binding partners or phenotypic effects.
Optimize this compound analogs : Once this compound's primary target is identified, chemical library derivatization involves synthesizing a series of structurally related compounds (analogs) based on the core structure of this compound. These derivatized compounds can then be screened using HTS to identify analogs with improved potency, selectivity, or other desired characteristics. This iterative process allows for the systematic exploration of the structure-activity relationship (SAR) of this compound.
HTS assays are typically miniaturized and automated, allowing for the rapid assessment of thousands to millions of compounds. nih.gov Data from HTS provides quantitative measures of activity or binding, which guides subsequent lead optimization efforts.
Biophysical Techniques for Molecular Interaction Analysis
Biophysical techniques are essential for quantitatively characterizing the molecular interactions of this compound, providing detailed information on binding affinity, kinetics, and thermodynamics, as well as the structural consequences of binding. nih.govlongdom.orgbiophysics.org
Surface Plasmon Resonance (SPR) is a label-free, real-time technology used to monitor biomolecular interactions. nih.govreichertspr.comyoutube.com It operates by detecting changes in the refractive index at a sensor surface when a molecule (the analyte, e.g., this compound) binds to an immobilized binding partner (the ligand, e.g., its target protein). reichertspr.comyoutube.com
For this compound, SPR can be used to:
Determine binding kinetics : SPR directly measures the association rate (ka) and dissociation rate (kd) constants, providing insights into how quickly this compound binds to its target and how quickly the complex dissociates. reichertspr.com
Calculate binding affinity : From the kinetic constants, the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka), which quantifies the strength of the interaction. reichertspr.com
Assess specificity : By testing this compound against various potential targets, SPR can help confirm its specificity and identify any off-target interactions. nih.gov
Table 3: Illustrative SPR Kinetic and Affinity Data for this compound Binding
| Target Protein | ka (M-1s-1) | kd (s-1) | KD (nM) |
| Target A | 5.0 x 105 | 1.0 x 10-3 | 2.0 |
| Target B | 1.0 x 104 | 5.0 x 10-2 | 5000 |
| Target C | 2.0 x 105 | 5.0 x 10-4 | 2.5 |
Note: Data presented is illustrative and not based on actual experimental findings for this compound.
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a molecular binding event. units.itceitec.cztainstruments.com It provides a complete thermodynamic profile of the interaction, including the binding constant (KA or KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). units.itceitec.cz
When characterizing this compound's interactions, ITC experiments involve titrating a solution of this compound into a sample cell containing its target protein (or vice versa) while maintaining a constant temperature. units.itceitec.cz The heat changes upon each injection are measured, and the resulting thermogram is analyzed to derive the thermodynamic parameters. units.itmalvernpanalytical.com
ITC is particularly valuable because it is label-free and provides direct measurements of all thermodynamic parameters in a single experiment, offering a deeper understanding of the forces driving the binding (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions). ceitec.cztainstruments.com
Table 4: Illustrative ITC Thermodynamic Data for this compound Binding
| Target Protein | KD (nM) | Stoichiometry (n) | ΔH (kcal/mol) | ΔS (cal/mol·K) |
| Target A | 2.0 | 1.0 | -15.0 | -10.0 |
| Target C | 2.5 | 1.0 | -18.0 | -8.0 |
Note: Data presented is illustrative and not based on actual experimental findings for this compound.
X-ray Crystallography is a high-resolution structural biology technique used to determine the three-dimensional atomic structure of molecules, including proteins and their complexes with small molecules. rsc.org By crystallizing the this compound-target complex and diffracting X-rays through the crystal, researchers can obtain electron density maps from which the precise arrangement of atoms can be deduced.
This technique is crucial for:
Elucidating binding mode : X-ray crystallography reveals the exact interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between this compound and its target protein, providing atomic-level details of how the compound binds to the active site or an allosteric pocket.
Rational drug design : The detailed structural information obtained from crystallography can guide the design of improved this compound analogs with enhanced potency, selectivity, or pharmacokinetic properties.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for studying large, flexible, or challenging-to-crystallize biomolecules and their complexes. morgridge.orginl.intazonano.com In Cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice, preserving their native structure. Electron beams then pass through the frozen sample, and the resulting images are computationally processed to reconstruct a high-resolution 3D structure. morgridge.orgazonano.com
For this compound, Cryo-EM can be applied to:
Visualize large complexes : If this compound interacts with large protein assemblies, membrane proteins, or multi-protein complexes that are difficult to crystallize, Cryo-EM can provide structural insights into these interactions. morgridge.org
Capture conformational changes : Cryo-EM can capture different conformational states of the target protein upon this compound binding, revealing dynamic aspects of the interaction and the induced structural rearrangements that may be critical for its biological effect. morgridge.org
Complement X-ray crystallography : Cryo-EM can provide structural information when X-ray crystallography is not feasible, or it can complement crystallographic data by showing the context of this compound binding within a larger cellular machinery.
Together, X-ray crystallography and Cryo-EM provide invaluable atomic and near-atomic resolution structural data, which are fundamental for a complete understanding of this compound's mechanism of action and for guiding further compound development.
Advanced Cell-Based Reporter Assays
Advanced cell-based reporter assays are powerful tools for characterizing the intricate interactions of chemical compounds within living cellular systems. These assays leverage reporter genes, such as luciferase, beta-galactosidase, beta-lactamase, or green fluorescent protein (GFP), whose expression is linked to specific biological events, including gene regulation, transcription factor activity, or the activation of signaling pathways. researchgate.net By quantifying the activity of the reporter protein (e.g., light emission for luciferase, fluorescence for GFP), researchers can indirectly measure the impact of a test compound on the cellular pathway of interest. researchgate.netindigobiosciences.com
Relevance to this compound Characterization
Aminopeptidase (B13392206) N (APN), the primary target of this compound, has been implicated in various cellular processes and signaling pathways. Notably, APN has been shown to mediate the phosphorylation of BCKDK (branched-chain alpha-keto acid dehydrogenase kinase), which in turn promotes the binding and phosphorylation of ERK1/2, thereby activating the ERK signaling pathway in hepatocellular carcinoma (HCC) cells. nih.gov This direct link between APN activity and the ERK signaling cascade highlights a critical area where advanced cell-based reporter assays could be instrumental in characterizing this compound's mechanism of action.
Application in Characterizing this compound's Interactions
To characterize this compound's interactions using advanced cell-based reporter assays, experiments would typically involve engineered cell lines where the expression of a reporter gene is under the control of a promoter responsive to the ERK signaling pathway, such as a Serum Response Element (SRE)-luciferase construct. promega.combpsbioscience.com
Pathway Inhibition Assessment: Cells stably or transiently transfected with an ERK-responsive reporter construct would be treated with varying concentrations of this compound. If this compound effectively inhibits APN, and APN's activity is crucial for ERK pathway activation, a dose-dependent decrease in reporter gene activity (e.g., luciferase luminescence) would be expected following stimulation of the ERK pathway (e.g., with growth factors like EGF or serum). promega.combpsbioscience.com This would provide quantitative data on the compound's ability to modulate the pathway.
Selectivity Profiling: To confirm the selectivity of this compound, similar reporter assays could be established for other signaling pathways not directly linked to APN or for pathways involving other zinc-dependent enzymes. A lack of significant effect on these "off-target" reporter assays would support the compound's selectivity observed in biochemical assays.
Mechanism of Action Elucidation: Further reporter assays could be designed to probe specific nodes within the APN-ERK axis. For instance, a reporter construct responsive to BCKDK activity or specific transcription factors downstream of ERK could be used to pinpoint the exact step at which this compound exerts its inhibitory effect within the cellular context.
Expected Data and Research Findings
While specific published data tables detailing the characterization of this compound using advanced cell-based reporter assays were not found in the conducted searches, the application of such methodologies would typically yield quantitative dose-response curves and inhibition constants (e.g., IC50 values) for the compound's effect on relevant signaling pathways. promega.combpsbioscience.com
For example, a hypothetical experiment using an ERK-responsive luciferase reporter assay might generate data similar to the following, demonstrating the inhibitory effect of this compound on ERK pathway activation:
Table 1: Hypothetical Effect of this compound on ERK Pathway Activity in a Luciferase Reporter Assay
| This compound Concentration (nM) | Relative Luciferase Units (RLU) ± SEM | % Inhibition of Stimulated Activity |
| Vehicle Control (Stimulated) | 100,000 ± 5,000 | 0 |
| 0.1 | 95,000 ± 4,800 | 5 |
| 1 | 80,000 ± 4,000 | 20 |
| 10 | 50,000 ± 2,500 | 50 |
| 100 | 20,000 ± 1,000 | 80 |
| 1000 | 10,000 ± 500 | 90 |
| Unstimulated Control | 5,000 ± 250 | - |
Such findings would provide detailed insights into the cellular potency and specificity of this compound, complementing in vitro biochemical data and contributing to a comprehensive understanding of its pharmacological profile.
Comparative Analysis of Apn in 6ab with Other Research Compounds and Chemical Probes
Comparison with Known APN Inhibitors (e.g., Bestatin) in Research Assays
No publicly available research assays directly compare the inhibitory activity of APN-IN-6ab with that of the well-characterized aminopeptidase (B13392206) N (APN) inhibitor, Bestatin (B1682670). Bestatin is a natural dipeptide that serves as a common benchmark in the development of new APN inhibitors due to its potent activity. Typically, such comparative studies would involve in vitro enzymatic assays to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). This data is crucial for ranking the potency of new compounds relative to established standards. Without these fundamental studies, the efficacy of this compound as an APN inhibitor remains uncharacterized.
Table 1: Comparative Inhibitory Activity of APN Inhibitors in Research Assays
| Compound | Target | Assay Type | IC₅₀ / Kᵢ | Research Findings |
|---|---|---|---|---|
| This compound | APN/CD13 | Data not available | Data not available | No published research available. |
| Bestatin | APN/CD13 | Enzymatic Assays | Varies by assay | Potent, competitive inhibitor of APN. Widely used as a reference compound. |
This table is illustrative and highlights the lack of available data for this compound.
Differentiation from Other AKT Modulators in Preclinical Research
The serine/threonine kinase AKT is a critical node in cell signaling pathways, and its modulators are of significant interest in various research areas, including oncology. There is no information available in preclinical research to suggest that this compound functions as an AKT modulator. Differentiation of a new compound from existing AKT modulators would typically involve a battery of preclinical tests, including kinase selectivity profiles, cellular assays to measure the phosphorylation of downstream AKT substrates, and in vivo studies in relevant disease models. The absence of such data for this compound means its activity and selectivity profile in the context of AKT signaling are unknown.
Evaluation as a Superior Chemical Probe for Specific Research Questions
A superior chemical probe is characterized by its high potency, selectivity, and well-understood mechanism of action, enabling researchers to investigate the function of a specific biological target with high confidence. There are no studies evaluating this compound as a chemical probe for aminopeptidase N or any other target. Such an evaluation would require rigorous characterization, including comprehensive selectivity screening against other proteases and cell-based experiments to demonstrate its utility in answering specific biological questions related to APN function. Without this, its suitability as a research tool cannot be determined.
Analysis of Synergy or Antagonism with Other Research Compounds in Model Systems
Investigating the synergistic or antagonistic effects of a new compound in combination with other research compounds is a common strategy in preclinical research to identify potential combination therapies or to understand complex biological pathways. There is no published research on the effects of this compound in combination with other compounds in any model systems. Such studies would typically involve cell-based assays where the combined effect of this compound and another compound is measured and analyzed using methodologies like the Chou-Talalay method to determine a combination index (CI), which quantifies synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Future Research Directions and Unexplored Research Avenues for Apn in 6ab
Elucidating Novel Biological Functions of APN and AKT using APN-IN-6ab
This compound's ability to concurrently block APN and AKT offers a powerful method to investigate the distinct and synergistic functions of these two proteins. APN is a cell-surface enzyme that plays a role in tumor angiogenesis, invasion, and metastasis by degrading the extracellular matrix nih.gov. AKT is a central node in cell signaling pathways that regulate cell growth, proliferation, and survival nih.gov.
By using this compound, researchers can move beyond studying these targets in isolation. Future studies could apply the compound to various cell models to:
Deconvolute signaling crosstalk: Investigate how the inhibition of APN's enzymatic activity on the cell surface influences intracellular AKT signaling pathways, and vice versa.
Identify synergistic effects: Determine cellular processes, such as angiogenesis or cell migration, that are more effectively inhibited by dual blockade compared to the inhibition of either target alone. For example, research on analogous compounds demonstrated superior anti-angiogenic activity in Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assays compared to single-target APN inhibitors nih.gov.
Uncover novel roles: The dual inhibition may reveal previously unknown biological functions that only become apparent when both APN and AKT are suppressed. Western blot analysis of related compounds has confirmed the effective inhibition of GSK3β phosphorylation, an intracellular substrate of AKT, validating its utility in probing this pathway nih.gov.
A study on a series of APN and AKT dual inhibitors, from which this compound is derived, demonstrated a range of inhibitory activities. The data highlights the potential for creating precisely tuned chemical probes.
| Compound | APN IC50 (µM) | AKT1 IC50 (µM) | Note |
| Bestatin (B1682670) | 3.64 ± 0.56 | - | Approved APN inhibitor (Reference) nih.gov |
| Compound 5f | 0.96 ± 0.11 | 0.12 ± 0.02 | Moderate, balanced dual inhibition nih.gov |
| Compound 5h | 0.21 ± 0.03 | 0.27 ± 0.05 | Moderate, balanced dual inhibition nih.gov |
| Compound 8b | 0.05 ± 0.01 | >10 | Highly potent and selective for APN nih.gov |
This table is interactive. Sort by clicking the headers.
Potential as a Tool for Investigating Undefined Signaling Networks
The interconnectedness of cellular signaling pathways means that perturbing two nodes simultaneously can reveal previously uncharacterized networks. The AKT pathway is a major hub, and its disruption can have wide-ranging effects. Using this compound as a probe could help researchers map these connections. Future research could focus on:
Identifying compensatory pathways: When both APN and AKT are inhibited, cells may activate alternative signaling routes to survive. Identifying these "escape" pathways can provide novel therapeutic targets.
Network pharmacology: The compound is an example of a polypharmacology agent, designed to modulate multiple targets to achieve a greater therapeutic effect. Its application can help validate the principles of network pharmacology in specific disease models advancedmedicine.ca.
Mapping protein-metabolite interactions: By observing the downstream effects of dual inhibition, it may be possible to construct networks that link the enzymatic activity of APN and the kinase activity of AKT to specific metabolic changes within the cell mdpi.com.
Development of Advanced Research Models Utilizing this compound
The utility of this compound extends beyond simple cell culture. It can be instrumental in the development and validation of more complex, physiologically relevant research models.
3D Spheroid and Organoid Cultures: Testing the compound in three-dimensional cancer spheroids or patient-derived organoids can provide more accurate insights into how dual APN/AKT inhibition affects tumor microenvironments, cell-cell interactions, and nutrient gradients.
In Vivo Xenograft Models: In animal models, this compound can be used to study the systemic effects of combined APN and AKT inhibition on tumor growth, angiogenesis, and metastasis.
Co-culture Systems: Models that co-culture cancer cells with stromal cells (like fibroblasts) or endothelial cells can be treated with this compound to dissect how this dual inhibition affects the critical communication between different cell types within a tumor.
Opportunities for Exploring Mechanism-Based Resistance in Research Systems
Drug resistance is a major challenge in cancer therapy, and the activation of survival pathways like PI3K-AKT is a known mechanism of resistance mdpi.com. This compound provides a unique tool to explore this phenomenon.
Overcoming Acquired Resistance: Researchers can investigate whether the dual inhibition of APN and AKT can re-sensitize tumors that have become resistant to other targeted therapies or chemotherapies.
Investigating Adaptive Resistance: Adaptive resistance occurs rapidly as cancer cells rewire their signaling networks to survive therapy nih.gov. This compound could be used to study these immediate rewiring events and determine if blocking both targets can prevent or delay this adaptation.
Studying Resistance to Dual Inhibition: By chronically exposing cancer cell models to this compound, researchers can select for resistant populations. Analyzing the genetic and proteomic changes in these cells can reveal novel mechanisms of resistance to multi-targeted agents.
Integration into Multi-Omics Research Platforms (e.g., Proteomics, Metabolomics)
Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a systems-level view of cellular processes mdpi.comnih.gov. This compound is an ideal chemical probe for such studies.
Proteomics: After treating cells with this compound, quantitative proteomics can identify widespread changes in protein expression and phosphorylation, revealing the full scope of the compound's downstream effects beyond the direct inhibition of AKT substrates nih.gov.
Metabolomics: As AKT is a key regulator of metabolism, inhibiting it can cause significant shifts in metabolic pathways. Metabolomic analysis of this compound-treated cells can provide a detailed snapshot of these changes, potentially identifying metabolic vulnerabilities biorxiv.org.
Integrated Analysis: By integrating proteomic and metabolomic data, researchers can build comprehensive models of how dual APN/AKT inhibition impacts cellular function, linking signaling changes to metabolic reprogramming and offering a more holistic understanding of the compound's mechanism of action nih.govbiorxiv.org.
Theoretical Applications in Chemical Biology and Drug Discovery Research
This compound serves as a valuable tool and conceptual model for advancing chemical biology and drug discovery.
Target Validation: The compound can be used to validate the hypothesis that simultaneously targeting angiogenesis/invasion (via APN) and cell survival/proliferation (via AKT) is a superior anti-cancer strategy compared to targeting either pathway alone nih.gov.
Probe for Phenotypic Screening: this compound can be used in phenotypic screens to identify cellular states or genetic backgrounds that are particularly sensitive to dual APN/AKT inhibition, aiding in the discovery of biomarkers for patient stratification researchgate.net.
Scaffold for Future Drug Development: The chemical structure of this compound, derived from the clinical AKT inhibitor AZD5363, serves as a validated scaffold nih.gov. This foundation can be used for further structural optimization to improve potency, selectivity, and drug-like properties, guiding the development of next-generation multi-targeted therapies nih.gov.
Q & A
How can I formulate a focused research question for studying APN-IN-6ab in preclinical models?
Begin by identifying gaps in existing literature (e.g., efficacy in specific disease models, pharmacokinetic properties) using systematic reviews or meta-analyses . Narrow the scope to variables like dosage ranges, biological targets, or comparative efficacy against existing inhibitors. Ensure the question is testable, such as: "Does this compound inhibit [specific enzyme/pathway] in [cell line/animal model] at physiologically relevant concentrations?" .
Q. What experimental design principles should guide initial investigations of this compound’s bioactivity?
Adopt a hypothesis-driven approach with controlled variables (e.g., concentration, exposure time, negative/positive controls). Use dose-response assays to establish efficacy thresholds and cytotoxicity profiles. Include triplicate measurements to assess reproducibility, and validate findings with orthogonal methods (e.g., Western blotting alongside enzymatic assays) . Reference pharmacological guidelines for IC50/EC50 calculations .
Q. How should I conduct a literature review to contextualize this compound within current research?
Prioritize primary sources (peer-reviewed journals) over secondary summaries. Use databases like PubMed or Scopus with keywords: "this compound," "aminopeptidase N inhibitors," and "[specific disease/mechanism]." Systematically categorize findings into tables comparing this compound’s potency, selectivity, and mechanistic data against analogs (e.g., Table 1) .
| Compound | IC50 (nM) | Selectivity Ratio | Model System | Reference |
|---|---|---|---|---|
| This compound | 12.3 ± 1.5 | 15:1 (vs. AP-A) | Human hepatocytes | [Author et al., Year] |
| Comparator X | 8.9 ± 0.7 | 8:1 | Murine macrophages | [Author et al., Year] |
Q. What steps ensure reproducibility of this compound experiments across labs?
Document batch-specific details (e.g., supplier purity, storage conditions). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include step-by-step protocols in supplementary materials, specifying equipment calibration and solvent systems. Use standardized statistical methods (e.g., ANOVA with post-hoc tests) .
Advanced Research Questions
Q. How can I resolve contradictions in reported efficacy data for this compound?
Perform meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay endpoints). Use sensitivity analysis to weigh studies by methodological rigor (e.g., sample size, blinding). Replicate conflicting experiments under harmonized conditions, and apply Bland-Altman plots to assess inter-lab variability .
Q. What strategies optimize this compound’s selectivity in complex biological systems?
Employ structure-activity relationship (SAR) studies to modify functional groups linked to off-target effects. Use computational docking (e.g., AutoDock Vina) to predict binding affinities against non-target proteins. Validate selectivity via proteome-wide activity-based profiling .
Q. How should I design interdisciplinary studies to explore this compound’s role in disease networks?
Integrate omics data (transcriptomics/proteomics) to map this compound’s impact on signaling pathways. Collaborate with computational biologists to build predictive models of network perturbations. Use multi-parametric assays (e.g., high-content imaging) to capture dynamic responses .
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
Apply nonlinear regression models (e.g., sigmoidal curves for IC50) with tools like GraphPad Prism. Account for heteroscedasticity using weighted least squares. Report confidence intervals and effect sizes (Cohen’s d) to quantify clinical relevance .
Q. How can I investigate this compound’s mechanism of action beyond enzyme inhibition?
Use CRISPR-Cas9 knockout models to confirm target specificity. Perform thermal shift assays to assess protein-ligand stabilization. Combine single-cell RNA sequencing with pharmacological inhibition to identify downstream effectors .
Q. What methodologies assess this compound’s long-term stability and metabolite profiles?
Conduct accelerated stability studies under varied pH/temperature conditions (ICH guidelines). Employ LC-MS/MS to identify degradation products and phase I/II metabolites in microsomal assays. Cross-validate findings with in vivo pharmacokinetic sampling .
Q. How do I address ethical considerations in this compound animal studies?
Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Justify sample sizes via power analysis to minimize animal use. Include ethical oversight statements (IACUC approval) and adverse event monitoring protocols .
Q. What computational tools predict this compound’s pharmacokinetic and toxicity profiles?
Use QSAR models (e.g., SwissADME) for bioavailability predictions. Simulate cytochrome P450 interactions with Schrödinger’s DrugMetab module. Validate toxicity via high-throughput screening in zebrafish or organ-on-chip systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
